molecular formula C4H6F3NO B14699762 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol CAS No. 20893-12-3

1-(Aziridin-1-yl)-2,2,2-trifluoroethanol

Cat. No.: B14699762
CAS No.: 20893-12-3
M. Wt: 141.09 g/mol
InChI Key: LPSOHQGAOKSRTE-UHFFFAOYSA-N
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Description

1-(Aziridin-1-yl)-2,2,2-trifluoroethanol is a fluorinated alcohol derivative featuring an aziridine (a three-membered amine ring) substituted at the hydroxyl-bearing carbon. This compound combines the unique properties of trifluoroethanol (TFE)—a polar, hydrogen-bonding solvent—with the reactivity of the strained aziridine ring. Aziridine’s inherent ring strain and nucleophilicity distinguish this compound from other trifluoroethanol derivatives, suggesting distinct applications in organic synthesis, chiral resolution, or medicinal chemistry .

Properties

CAS No.

20893-12-3

Molecular Formula

C4H6F3NO

Molecular Weight

141.09 g/mol

IUPAC Name

1-(aziridin-1-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C4H6F3NO/c5-4(6,7)3(9)8-1-2-8/h3,9H,1-2H2

InChI Key

LPSOHQGAOKSRTE-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of aziridine with trifluoroacetaldehyde. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the aziridine ring. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction typically produces amine derivatives .

Scientific Research Applications

1-(Aziridin-1-yl)-2,2,2-trifluoroethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound prone to nucleophilic attack, leading to ring-opening reactions. The trifluoroethanol moiety can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules. The molecular targets and pathways involved include enzymes and proteins that can form covalent bonds with the aziridine ring .

Comparison with Similar Compounds

Structural and Functional Group Differences

  • Aziridinyl vs. Aryl Substituents: While compounds like 1-(4-chlorophenyl)-2,2,2-trifluoroethanol () and 1-(9-Anthryl)-2,2,2-trifluoroethanol () feature aromatic substituents, the aziridinyl group introduces a strained, non-aromatic amine ring. This structural difference impacts electronic properties, solubility, and reactivity. For example, aziridine’s lone pair on nitrogen may enhance hydrogen-bonding capacity compared to aryl groups, altering interactions in chiral separations or solvent systems .
  • Halogenated Derivatives: Bromophenyl- and chlorophenyl-substituted trifluoroethanols (e.g., 1-(2-bromophenyl)-2,2,2-trifluoroethanol, ) exhibit strong electron-withdrawing effects, stabilizing the alcohol’s hydroxyl proton. In contrast, the aziridinyl group’s basicity could deprotonate the hydroxyl group under certain conditions, affecting acidity (pKa) and solvent compatibility .

Physicochemical Properties

  • Boiling Point and Solubility: Trifluoroethanol (TFE) has a boiling point of 73–75°C and is water-miscible (). Aryl-substituted derivatives (e.g., 1-(4-bromophenyl)-2,2,2-TFE) exhibit higher molecular weights (255–394 g/mol) and reduced water solubility due to hydrophobic aryl groups (). The aziridinyl derivative’s smaller substituent may retain partial water miscibility but with altered polarity due to the amine’s lone pair.
  • The aziridinyl derivative would likely require stringent safety protocols, similar to benzylpiperidinyl-TFE ().

Spectroscopic Characteristics

  • NMR Shifts: Aryl-substituted trifluoroethanols show distinct ¹H and ¹⁹F NMR signals. For example, 1-(4-chlorophenyl)-2,2,2-TFE exhibits δ 7.48–7.33 ppm (aromatic H) and δ −79.0 ppm (CF₃) (). The aziridinyl derivative’s NH proton (if present) may appear downfield (~δ 2.5–3.5 ppm), while CF₃ signals remain near δ −79 ppm.

Table 2: NMR Data for Selected Trifluoroethanol Derivatives

Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) Reference
1-(4-Chlorophenyl)-2,2,2-TFE 7.48–7.33 (m, 4H) −79.0 (d, J = 6.5 Hz)
1-(2-Bromophenyl)-2,2,2-TFE 7.57–7.33 (m, 4H) −79.0 (d, J = 6.6 Hz)
1-(Aziridin-1-yl)-2,2,2-TFE (hypothetical) ~2.5–3.5 (NH), ~4.5–5.0 (CHOH) −79.0 (CF₃) N/A

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